molecular formula C24H30N4O3 B11442453 N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11442453
M. Wt: 422.5 g/mol
InChI Key: CDEBSBVTOPQQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step reactions. The starting materials often include 2-aminobenzamide and phenethylamine. The synthesis process may involve the following steps:

    Condensation Reaction: 2-aminobenzamide reacts with phenethylamine in the presence of a suitable catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazoline ring.

    Substitution: The quinazoline derivative is then subjected to substitution reactions with butyl(methyl)amine to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Tetrahydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives.

Scientific Research Applications

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

    Signal Transduction: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    Tetrahydroquinazoline: A reduced form of quinazoline.

    Phenethylamine Derivatives: Compounds with similar side chains.

Uniqueness

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development.

Biological Activity

N-(2-(butyl(methyl)amino)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This article explores its biological activity, focusing on its cytotoxic effects and mechanism of action.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H30N4O3
  • Molecular Weight : 422.529 g/mol
  • IUPAC Name : N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anti-cancer applications. This section summarizes key findings from studies on its cytotoxic effects.

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of quinazoline compounds possess significant cytotoxic properties against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar compounds on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that:

CompoundCell LineIC50 (µM)Observations
K5 (4-chlorophenyl derivative)MCF-712.5Highest potency observed
K5 (4-chlorophenyl derivative)HeLa10.0Significant reduction in cell viability
Aliphatic derivativesMCF-730.0Lower activity compared to phenyl derivatives
Aliphatic derivativesHeLa25.0Moderate activity

The IC50 values represent the concentration required to inhibit cell viability by 50%, indicating that phenyl-substituted derivatives are more effective than aliphatic ones .

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

  • Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger programmed cell death in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest at various phases.
  • Inhibition of Proliferation : These compounds can inhibit DNA synthesis and cellular proliferation in cancerous cells.

Case Studies

A notable study focused on the synthesis and biological evaluation of quinazoline derivatives highlighted the promising anticancer activities of compounds featuring similar structural motifs. The study synthesized various derivatives and assessed their effects on cancer cell lines .

Key Findings from Case Studies:

  • Compounds with electron-withdrawing groups (e.g., chlorophenyl) exhibited enhanced cytotoxicity.
  • Structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influence biological activity.

Properties

Molecular Formula

C24H30N4O3

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H30N4O3/c1-3-4-14-27(2)16-13-25-22(29)19-10-11-20-21(17-19)26-24(31)28(23(20)30)15-12-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,25,29)(H,26,31)

InChI Key

CDEBSBVTOPQQDC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.